molecular formula C21H26N2O2S B5170914 N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B5170914
M. Wt: 370.5 g/mol
InChI Key: CDBZXUSUXGQJAO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features
N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide (Compound ID: Y509-7425) is a complex organic molecule with a molecular formula of C₂₁H₂₆N₂O₂S and a molecular weight of 370.51 g/mol . Its structure comprises:

  • A morpholine ring linked via a three-carbon propyl chain to the acetamide nitrogen.
  • A phenylsulfanyl group and a phenyl group attached to the central acetamide carbon.
  • A racemic mixture configuration, as indicated by its stereochemical descriptor .

Physicochemical Properties
Key computed properties include:

  • logP: 3.137 (indicating moderate lipophilicity).
  • logD: 2.713 (pH-dependent distribution coefficient).
  • Polar Surface Area (PSA): 36.11 Ų (moderate polarity).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-21(22-12-7-13-23-14-16-25-17-15-23)20(18-8-3-1-4-9-18)26-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBZXUSUXGQJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with a suitable alkylating agent.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.

    Final Coupling: The final step involves coupling the morpholine derivative with the phenyl and phenylsulfanyl groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, potentially modulating their activity. The phenyl and phenylsulfanyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Structural Features Molecular Weight logP Notable Activities References
This compound Morpholinylpropyl, phenylsulfanyl, phenyl 370.51 3.14 Potential enzyme inhibition (theoretical)
N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide Chloro-nitrophenyl, phenylsulfanyl 401.87 3.89 Enhanced reactivity due to nitro group; antimicrobial applications
N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide Morpholine sulfonyl, indole-oxoacetamide 505.57 2.98 Anticancer activity (in vitro)
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-methylisoxazol-3-yl)acetamide Imidazole, isoxazole 290.34 1.45 Moderate cytotoxicity
2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide Chlorophenoxy, morpholinylpropyl 338.85 2.50 Anti-inflammatory activity

Key Observations:

Impact of Sulfur-Containing Groups: The phenylsulfanyl group in the target compound and N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide contributes to higher logP values (~3–4), enhancing membrane permeability compared to oxygen-linked analogues (e.g., 2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide, logP = 2.5) .

Role of Morpholine Derivatives: Morpholine rings improve solubility and bioavailability. For example, N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide retains moderate logP (2.98) despite its larger size (MW = 505.57) . Replacement of morpholine with pyridine (e.g., N-[4-chloro-3-(pyridine-4-sulfonyl)phenyl]-2-(methylamino)acetamide) reduces polarity and shifts activity toward antimicrobial effects .

Biological Activity Trends: Compounds with bulky aromatic systems (e.g., indole, quinoline) exhibit anticancer or enzyme-inhibitory properties, as seen in N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide . Smaller heterocycles (e.g., isoxazole, imidazole) correlate with cytotoxicity or antimicrobial activity, as in N-(3-(1H-imidazol-1-yl)propyl)-2-(5-methylisoxazol-3-yl)acetamide .

Case Studies of Structural Modifications

Case 1: Halogen Substitution

  • N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (): Chlorine and nitro groups increase molecular weight (401.87 vs. 370.51) and logP (3.89 vs. 3.14) compared to the target compound.
  • N-[3-fluoro-4-(morpholine-4-sulfonyl)phenyl]-2-(ethylamino)acetamide (): Fluorine substitution improves metabolic stability and anti-inflammatory activity, illustrating how halogen position affects function .

Case 2: Heterocycle Replacement

  • Replacing morpholine with pyridine (e.g., N-[4-chloro-3-(pyridine-4-sulfonyl)phenyl]-2-(methylamino)acetamide) reduces hydrogen-bonding capacity (PSA decreases from ~36 to ~30 Ų), shifting activity from enzyme inhibition to antimicrobial effects .

Biological Activity

N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and pain management. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a propyl chain, and a phenylsulfanyl group attached to an acetamide structure. This unique arrangement is hypothesized to contribute to its biological activity.

Receptor Affinity and Selectivity

Research indicates that related compounds with morpholine moieties exhibit significant affinity for sigma receptors. For instance, one study highlighted a morpholine derivative that showed high selectivity for the sigma-1 receptor (Ki = 42 nM), being 36 times more selective than the sigma-2 receptor . This selectivity is crucial as sigma receptors are implicated in various neurological functions and pain modulation.

Antinociceptive Activity

The antinociceptive properties of this compound were evaluated through formalin tests. The compound demonstrated a dose-dependent reduction in formalin-induced nociception when administered both peripherally and intrathecally . This suggests potential applications in treating pain conditions.

Anticonvulsant Activity

Analogous compounds have been synthesized and tested for anticonvulsant activity. In animal models, certain derivatives exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating potential therapeutic benefits for epilepsy . The structure-activity relationship (SAR) analyses suggested that modifications to the core structure could enhance anticonvulsant efficacy.

Case Studies

Case Study 1: Sigma Receptor Interaction
A comprehensive study on a related morpholine compound reported its interaction with sigma receptors using molecular docking techniques. The results indicated critical interactions between the ligand and specific amino acids in the receptor binding pocket, which may explain its high affinity and selectivity .

Case Study 2: Antinociceptive Testing
In a controlled experiment, various doses of this compound were administered to evaluate their effect on pain response in rodent models. Results showed significant analgesic effects at doses ranging from 10 to 300 μg/paw, suggesting its potential as an analgesic agent .

Summary of Biological Activity

Activity Effect Reference
Sigma ReceptorHigh affinity (Ki = 42 nM)
AntinociceptiveDose-dependent reduction in pain
AnticonvulsantProtective effects in seizure models

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